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molecular formula C11H15ClO3S B8391512 4-Tert-butyl-2-methoxybenzene-1-sulfonyl chloride CAS No. 852951-50-9

4-Tert-butyl-2-methoxybenzene-1-sulfonyl chloride

Cat. No. B8391512
M. Wt: 262.75 g/mol
InChI Key: VFLYKHCIOISXEC-UHFFFAOYSA-N
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Patent
US07498338B2

Procedure details

To a solution of 4-tert-butyl-2-methoxybenzenesulfonyl chloride (258 mg, 0.99 mmol) in DMF (6 ml) was added pyrrolidine (70 mg, 0.99 mmol) and the solution was stirred at ambient temperature for 30 minutes, and concentrated in vacuo. The residue was dissolved in xylene (10 ml) and then added to mixture of AlCl3 (525 mg, 3.39 mmol) in xylene (5 ml). The resulting mixture was stirred for 18 h at 70° C. After colling the mixture was poured into stirred ice-cold water, and extracted with ether (2×30 ml). The ether layer was dried over sodium sulfate, filtered and concentrated to give 120 mg of subtitle compound.
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
525 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[C:7]([O:15]C)[CH:6]=1)(C)(C)C.[NH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1.[Al+3].[Cl-].[Cl-].[Cl-]>CN(C=O)C.C1(C)C(C)=CC=CC=1>[N:17]1([S:11]([C:8]2[CH:9]=[CH:10][CH:5]=[CH:6][C:7]=2[OH:15])(=[O:12])=[O:13])[CH2:21][CH2:20][CH2:19][CH2:18]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
258 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)OC
Name
Quantity
70 mg
Type
reactant
Smiles
N1CCCC1
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
525 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
5 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in xylene (10 ml)
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 18 h at 70° C
Duration
18 h
ADDITION
Type
ADDITION
Details
was poured
STIRRING
Type
STIRRING
Details
into stirred ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCCC1)S(=O)(=O)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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